molecular formula C13H8N2O3 B12883959 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one

Katalognummer: B12883959
Molekulargewicht: 240.21 g/mol
InChI-Schlüssel: UREILVFHRMSBGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one is a heterocyclic aromatic compound derived from quinoline. Quinoline itself is a colorless hygroscopic liquid with a strong odor, and many of its derivatives are useful in diverse applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed regioselective intramolecular direct arylation of indole rings . This method allows for the formation of complex heterocyclic structures with high specificity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Molecular modeling studies have shown that it can bind to active sites of enzymes, affecting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one is unique due to its specific functional groups and the resulting chemical and biological properties

Eigenschaften

Molekularformel

C13H8N2O3

Molekulargewicht

240.21 g/mol

IUPAC-Name

6,9-dihydroxy-5-iminobenzo[g]quinolin-10-one

InChI

InChI=1S/C13H8N2O3/c14-11-6-2-1-5-15-12(6)13(18)10-8(17)4-3-7(16)9(10)11/h1-5,14,16-17H

InChI-Schlüssel

UREILVFHRMSBGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=N)O)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.